molecular formula C9H16N4O2 B13631565 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid

2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid

Cat. No.: B13631565
M. Wt: 212.25 g/mol
InChI Key: DEHIKAHWZAMGNJ-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)hexanoic acid is a nonproteinogenic amino acid characterized by a hexanoic acid backbone substituted with a methyl group at the α-carbon and a 1,2,4-triazole moiety at the terminal carbon. The compound’s structure combines a hydrophobic hexanoic chain with a polar triazole ring, enabling diverse interactions such as hydrogen bonding and π-π stacking. It has been cataloged as a heterocyclic compound of interest in chemical and pharmacological research, though commercial availability is currently discontinued .

The 1,2,4-triazole group is known for its bioactivity in agrochemicals and pharmaceuticals, as seen in metabolites of fungicides (e.g., myclobutanil) and herbicides .

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

2-amino-2-methyl-6-(1,2,4-triazol-1-yl)hexanoic acid

InChI

InChI=1S/C9H16N4O2/c1-9(10,8(14)15)4-2-3-5-13-7-11-6-12-13/h6-7H,2-5,10H2,1H3,(H,14,15)

InChI Key

DEHIKAHWZAMGNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=NC=N1)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts.

    Attachment of the Hexanoic Acid Chain: The hexanoic acid chain can be introduced through a series of substitution reactions, where the triazole ring is functionalized with the appropriate alkyl halides under basic conditions.

    Amino Group Introduction: The amino group is typically introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

While specific industrial production methods for 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or triazole moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which can modulate the activity of these targets. Additionally, the amino and carboxylic acid groups can participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-Amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)hexanoic acid and related compounds:

Compound Name Structural Features Key Differences Applications/Bioactivity References
2-Amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)hexanoic acid Hexanoic acid backbone, α-methyl group, terminal 1,2,4-triazole Longer carbon chain enhances lipophilicity; methyl group adds steric hindrance Potential agrochemical or enzyme inhibitor
2-Amino-4-(1H-1,2,4-triazol-1-yl)butanoic acid Butanoic acid backbone, shorter chain, no methyl substituent Shorter chain may reduce membrane permeability; simpler structure Model compound for triazole-amino acid studies
N-tert-Butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine Alanine backbone, tert-BOC protecting group, triazole at β-position Protection of amino group alters reactivity; used in peptide synthesis Peptide modification
6-(1H-1,2,4-Triazol-1-yl)hexan-1-amine Hexane chain with terminal amine instead of carboxylic acid Amine group enables nucleophilic reactions; lacks acidic functionality Intermediate for polymer or ligand design
6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid Thiazole ring, chlorophenyl substituent, hexanoic acid chain Thiazole vs. triazole: sulfur atom enhances metal coordination; broader antimicrobial activity Anti-inflammatory or antimicrobial agent

Pharmacokinetic Considerations

  • The α-methyl group in the target compound may reduce enzymatic degradation compared to unmethylated analogs (e.g., 2-Amino-4-(1H-1,2,4-triazol-1-yl)butanoic acid), improving metabolic stability .
  • Thiazole derivatives often display higher solubility in polar solvents due to sulfur’s polarity, whereas triazole-containing compounds may favor hydrophobic interactions .

Biological Activity

2-Amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)hexanoic acid (CAS No. 1247515-57-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)hexanoic acid is C₉H₁₆N₄O₂ with a molecular weight of 212.25 g/mol. The structural features include:

  • A triazole ring that contributes to its biological activity.
  • An amino acid backbone that may influence its interaction with biological targets.

Antiviral Activity

Research has indicated that compounds containing triazole moieties exhibit antiviral properties. For instance, derivatives of triazole have shown effective inhibition against various viruses. In a study evaluating the antiviral potential of triazole derivatives, certain compounds demonstrated significant activity against HIV with EC₅₀ values as low as 0.0364 µM, indicating strong efficacy compared to standard antiviral agents .

Anticancer Properties

The anticancer activity of triazole derivatives has been documented extensively. For example:

  • Case Study : A derivative similar to 2-amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)hexanoic acid showed IC₅₀ values of 0.058 µM against T47D breast cancer cells and 0.070 µM against HeLa cervical carcinoma cells . This suggests that the compound may possess potent anticancer properties worthy of further investigation.
CompoundCell TypeIC₅₀ Value (µM)
Derivative AT47D (breast cancer)0.058
Derivative BHeLa (cervical cancer)0.070

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial activities. Research indicates that various substituted triazoles exhibit significant antibacterial effects against pathogenic bacteria . The presence of the triazole ring enhances the interaction with bacterial enzymes and cellular structures.

Structure-Activity Relationships (SAR)

The biological activity of triazole compounds often correlates with their structural features. Modifications on the triazole ring or the amino acid side chains can enhance or diminish activity:

  • Substituent Effects : The introduction of halogen atoms on the phenyl ring has been shown to increase antiviral potency .
  • Hybrid Structures : Hybridization with other bioactive scaffolds can lead to compounds with improved efficacy against cancer and viral infections .

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